Symplocosin
Overview
Description
(+)-Piresil-4-O-beta-D-glucopyraside is a lignan glycoside compound with the molecular formula C26H32O11 and a molecular weight of 520.5 g/mol . It is derived from natural sources, particularly from the plant Forsythia suspensa . This compound is known for its various biological activities, including antioxidant and hypotensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Piresil-4-O-beta-D-glucopyraside typically involves the glycosylation of pinoresinol with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid or glycosyltransferase enzyme, to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of (+)-Piresil-4-O-beta-D-glucopyraside may involve the extraction and purification from plant sources like Forsythia suspensa . The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound to the desired purity level.
Chemical Reactions Analysis
Types of Reactions: (+)-Piresil-4-O-beta-D-glucopyraside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(+)-Piresil-4-O-beta-D-glucopyraside has several scientific research applications:
Mechanism of Action
The mechanism of action of (+)-Piresil-4-O-beta-D-glucopyraside involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pinoresinol: A lignan compound with similar antioxidant properties but lacks the glucoside moiety.
Syringaresinol: Another lignan with structural similarities but different biological activities.
Forsythin: A related compound found in Forsythia suspensa with distinct pharmacological properties.
Uniqueness: (+)-Piresil-4-O-beta-D-glucopyraside is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone counterparts . This structural feature also contributes to its distinct biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJNETOQFQXTLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417709 | |
Record name | Symplocosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11042-30-1 | |
Record name | Symplocosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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